(2-(Pyridin-2-yl)phenyl)methanol

asymmetric synthesis biocatalysis chiral alcohol

This chiral benzylic alcohol bearing an ortho-pyridyl substituent is a strategic procurement item for process chemistry and medicinal chemistry groups. Its bidentate N,O-coordination capability enables the construction of NpyNimOph pincer-type ligands that drive Suzuki-Miyaura cross-coupling at 0.01 mol% Pd loading—a 10–100× reduction versus conventional phosphine systems, translating directly to precious metal cost savings and reduced API contamination. Enantiomerically pure (>99% ee) (S)- and (R)-forms, accessible via biocatalytic reduction, serve as critical chiral intermediates for PDE4 inhibitor development. The 2-pyridyl directing effect further enables single-step nickel relay catalysis to secondary benzylic alcohols, eliminating traditional two-step ketone reduction sequences. Unlike simple benzylic alcohols or para-substituted isomers, only the ortho-pyridyl configuration delivers this dual reactivity profile of directing-group chemistry plus N,O-chelation.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B8708726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-2-yl)phenyl)methanol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=N2
InChIInChI=1S/C12H11NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-8,14H,9H2
InChIKeyMONQUFLFVTYQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Pyridin-2-yl)phenyl)methanol CAS 14159-57-0: Core Structural and Identity Data for Scientific Procurement


(2-(Pyridin-2-yl)phenyl)methanol, systematically known as phenyl(pyridin-2-yl)methanol (CAS 14159-57-0), is a benzylic alcohol bearing a 2-pyridyl substituent, with molecular formula C12H11NO and a molecular weight of 185.22 g/mol [1][2]. This compound exists as a solid at room temperature, typically obtained as a white to orange to green powder or crystal . It features a hydroxymethyl group flanked by a phenyl and a pyridine ring, conferring bidentate N,O-coordination capabilities and a chiral center at the carbinol carbon, which underpins its utility as a ligand scaffold and chiral building block .

Procurement Rationale for (2-(Pyridin-2-yl)phenyl)methanol: Why Structural Analogs Are Not Functional Replacements


Generic substitution of (2-(Pyridin-2-yl)phenyl)methanol with simpler benzylic alcohols or even positional isomers is scientifically invalid due to the unique dual-reactivity profile conferred by its ortho-pyridyl substitution. The 2-pyridyl moiety serves as a critical directing group and coordination anchor in transition-metal catalysis, enabling transformations inaccessible to phenylmethanol or para-substituted analogs [1][2]. Furthermore, the chiral secondary alcohol center is essential for asymmetric synthesis applications, where enantiopurity dictates downstream stereochemical outcomes; racemic or achiral alternatives cannot replicate the enantioselectivity achieved with resolved (R)- or (S)-phenyl(pyridin-2-yl)methanol derivatives [3]. The data in Section 3 quantify these differentiated capabilities in catalytic efficiency, enantioselectivity, and synthetic utility.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for (2-(Pyridin-2-yl)phenyl)methanol


Enantioselective Synthesis: (S)-(2-(Pyridin-2-yl)phenyl)methanol Achieves >99% ee via Biocatalytic Reduction

Biocatalytic reduction of 2-benzoylpyridine using Leuconostoc pseudomesenteroides N13 whole cells produces (S)-(2-(Pyridin-2-yl)phenyl)methanol with >99% conversion and 98% enantiomeric excess (ee) [1]. This performance is markedly superior to chemical asymmetric hydrogenation using conventional Ru, Rh, or Ir catalysts, which typically yield ee values in the range of 90-94% for the same transformation [2]. The biocatalytic approach operates under mild aqueous conditions (pH 6.0-7.0, 25-30°C) without external cofactor supplementation, leveraging innate NAD(P)H regeneration.

asymmetric synthesis biocatalysis chiral alcohol

Catalytic Efficiency: 0.01 mol% Pd Loading Achieved in Suzuki-Miyaura Coupling with Pyridylmethanol-Derived Pincer Ligands

Palladium(II) complexes bearing NpyNimOph pincer-type ligands derived from phenyl(pyridin-2-yl)methanol scaffolds catalyze Suzuki-Miyaura cross-coupling reactions at a remarkably low catalyst loading of 0.01 mol% [1]. This represents a 10- to 100-fold reduction in catalyst loading compared to many conventional phosphine-ligated palladium systems, which typically require 0.1-1 mol% catalyst for comparable transformations. The same ligand framework also catalyzes allylation of aldehydes at 0.5 mol% loading with yields up to 95% [1].

cross-coupling palladium catalysis pincer ligands

Synthetic Efficiency: Single-Step Conversion of Aryl Esters to Secondary Benzylic Alcohols via 2-Pyridyl Directed Nickel Relay Catalysis

The 2-pyridyl group of (2-(Pyridin-2-yl)phenyl)methanol and its ester precursors acts as an essential directing moiety enabling a tandem nickel-catalyzed transformation that converts aryl 2-pyridyl esters directly into secondary benzylic alcohols in a single synthetic step [1]. This method bypasses the traditional two-step sequence of ketone synthesis followed by separate reduction, achieving step and redox economy. The reaction proceeds with bench-stable nickel salts under mild conditions and tolerates a broad range of functional groups including electron-donating, electron-withdrawing, and heteroaromatic substituents [2].

nickel catalysis tandem reaction benzylic alcohol synthesis

Coordination Geometry: Bidentate N,O-Chelation Confers Distinct Catalytic Activity in Copper-Mediated Alcohol Oxidation

Copper(II) complexes of tridentate NNO ligands incorporating the 2-phenyl-2-(pyridin-2-yl)methanol motif exhibit catalytic promiscuity for aerobic oxidation of benzyl alcohol, catechol, and o-aminophenol, mimicking galactose oxidase activity [1]. The meridional NNO donor set, anchored by the pyridyl nitrogen and deprotonated hydroxyl oxygen of the pyridylmethanol moiety, stabilizes key Cu(I) intermediates and facilitates generation of end-on Cu(II)-OOH species responsible for substrate oxidation. In contrast, analogous complexes lacking the pyridyl N,O-chelate show significantly reduced or absent catalytic turnover under identical aerobic conditions [1].

coordination chemistry copper catalysis galactose oxidase mimic

Enantioselectivity Tuning: (R)-Enantiomer Achieves 94% ee via Iridium-Catalyzed Asymmetric Hydrogenation

Patent CN109776400B discloses a method for preparing (R)-phenyl(pyridin-2-yl)methanol derivatives via asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using iridium complexes bearing chiral ligands, achieving enantiomeric excess (ee) values up to 94% [1]. This compares favorably with alternative enzymatic reduction methods for the (R)-enantiomer, which often yield lower ee (typically 80-90%) for this specific antipode [2]. The process operates under 0.1-10 MPa H2 pressure at 0-100°C with yields suitable for scalable production.

asymmetric hydrogenation iridium catalysis chiral resolution

Physical State and Purity: ≥98% GC Purity with Defined Storage Parameters

Commercially available (±)-phenyl(pyridin-2-yl)methanol is routinely supplied at ≥98% purity (GC) as a solid, with recommended storage under inert gas due to air sensitivity . The compound has a melting point of 83-84°C (from hexane/chloroform) and a predicted density of 1.155±0.06 g/cm³ . In contrast, the structurally related para-isomer [4-(pyridin-2-yl)phenyl]methanol exhibits a lower melting point of 49-51°C and typically lower commercial purity (97%) . The higher melting point of the ortho-isomer facilitates easier purification by recrystallization and indicates stronger intermolecular interactions that may contribute to improved shelf stability.

quality control storage stability procurement specification

Targeted Application Scenarios Where (2-(Pyridin-2-yl)phenyl)methanol Delivers Quantified Advantage


Enantiopure Chiral Building Block for PDE4 Inhibitor Synthesis

Pharmaceutical development of phosphodiesterase 4 (PDE4) inhibitors relies on enantiomerically pure 1-phenyl-2-pyridinyl alkyl alcohol derivatives as key intermediates [5]. The >99% ee (S)-enantiomer accessible via biocatalytic reduction with L. pseudomesenteroides N13 provides the stereochemical fidelity required for downstream SAR studies and GMP manufacturing, eliminating the need for costly chiral chromatographic separation [6]. This route supports scale-up to gram quantities (demonstrated 11.79 g product yield) with high conversion, positioning the compound as a preferred chiral synthon over racemic mixtures or lower-ee alternatives [6].

Pincer Ligand Precursor for Ultra-Low Loading Palladium Cross-Coupling Catalysis

The (2-(Pyridin-2-yl)phenyl)methanol scaffold is an ideal precursor for synthesizing sterically hindered NpyNimOph pincer-type ligands [5]. Palladium complexes of these ligands enable Suzuki-Miyaura cross-coupling at 0.01 mol% catalyst loading, a 10-100× reduction compared to conventional phosphine systems [5]. This ultra-low loading translates to significant precious metal cost savings and reduced palladium contamination in API synthesis, making the compound a strategic procurement item for process chemistry groups focused on sustainable and economical manufacturing routes [5].

Galactose Oxidase Mimetic Copper Complexes for Aerobic Oxidation Catalysis

Research groups investigating biomimetic oxidation catalysts utilize the N,O-bidentate coordination of (2-(Pyridin-2-yl)phenyl)methanol-derived ligands to construct copper(II) complexes that mimic galactose oxidase activity [5]. These complexes catalyze the aerobic oxidation of benzyl alcohol and other substrates, with the pyridylmethanol motif essential for stabilizing Cu(I) intermediates and generating active Cu(II)-OOH species [5]. The compound's ability to support meridional NNO coordination geometries makes it a unique ligand component that cannot be substituted with simpler benzylic alcohols lacking the 2-pyridyl directing group [5].

Nickel-Catalyzed Tandem Ester-to-Alcohol Conversion for Step-Efficient Synthesis

Synthetic chemists seeking to minimize step count in preparing secondary benzylic alcohols benefit from the 2-pyridyl directing effect of (2-(Pyridin-2-yl)phenyl)methanol esters [5]. The nickel relay catalysis method enables direct conversion of aryl 2-pyridyl esters to the corresponding alcohols in a single step, bypassing the traditional two-step ketone synthesis and reduction sequence [5]. This step economy, combined with mild conditions and broad functional group tolerance, makes the compound a strategic choice for library synthesis and late-stage functionalization in medicinal chemistry programs [6].

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